![molecular formula C15H17N5O4 B11237401 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11237401.png)
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a substituted chalcone with aminopyrazole under high-temperature conditions . The reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired tetrazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of solvent-free conditions and green chemistry principles can be explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the tetrazolopyrimidine scaffold .
Applications De Recherche Scientifique
7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: It finds applications in the development of new materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may act as an inhibitor of casein kinase 2 (CK2) or phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Methoxy-phenyl)-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid: This compound shares a similar core structure but differs in the substituents on the phenyl ring.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Another pyrimidine derivative with distinct substituents and functional groups.
Uniqueness
The uniqueness of 7-(3-Methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific combination of substituents and the tetrazolopyrimidine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H17N5O4 |
|---|---|
Poids moléculaire |
331.33 g/mol |
Nom IUPAC |
7-(3-methoxy-4-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H17N5O4/c1-3-6-24-12-5-4-9(7-13(12)23-2)11-8-10(14(21)22)16-15-17-18-19-20(11)15/h4-5,7-8,11H,3,6H2,1-2H3,(H,21,22)(H,16,17,19) |
Clé InChI |
CHVDIVYYLUBVOE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


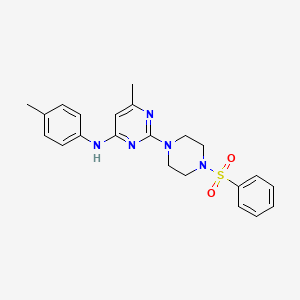

![2-[11-(furan-2-yl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11237323.png)
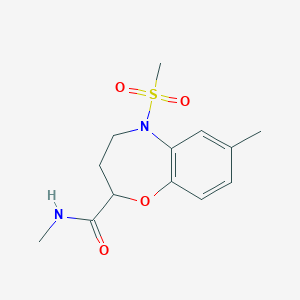

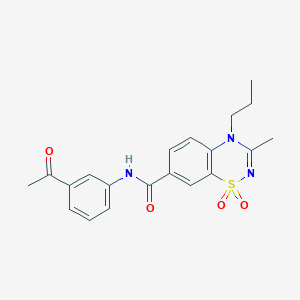
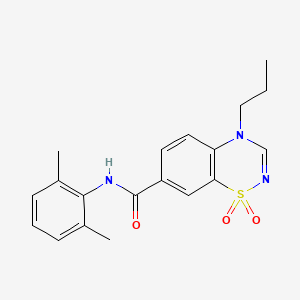
![N-[4-(cyanomethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11237366.png)
![N-(5-chloro-2-phenoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11237367.png)
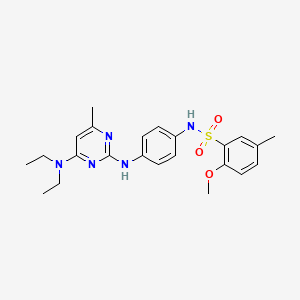
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11237383.png)
![methyl 5-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11237410.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11237412.png)
![N-(2-chlorophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237415.png)
